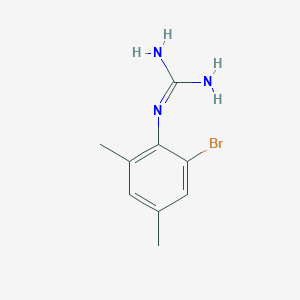
1-(2-Bromo-4,6-dimethylphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4,6-dimethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and the synthesis of heterocycles. The compound’s structure features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-4,6-dimethylphenylamine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial production methods may involve more efficient and scalable processes, such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
Analyse Des Réactions Chimiques
1-(2-Bromo-4,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form heterocyclic compounds.
Applications De Recherche Scientifique
1-(2-Bromo-4,6-dimethylphenyl)guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s bromine atom and methyl groups also contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4,6-dimethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
This compound vs. 1-(2-Chloro-4,6-dimethylphenyl)guanidine: The presence of a bromine atom in the former compound imparts different reactivity and binding properties compared to the chlorine atom in the latter.
This compound vs. 1-(2-Bromo-4,6-dimethylphenyl)thiourea: The guanidine moiety in the former compound provides different chemical and biological properties compared to the thiourea moiety in the latter.
Propriétés
Formule moléculaire |
C9H12BrN3 |
|---|---|
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
Clé InChI |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)
![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)
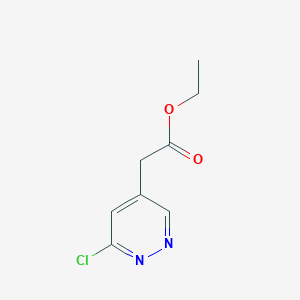
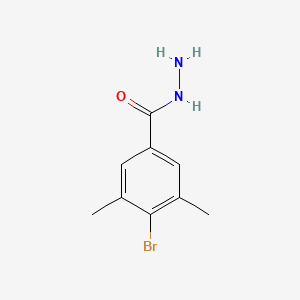
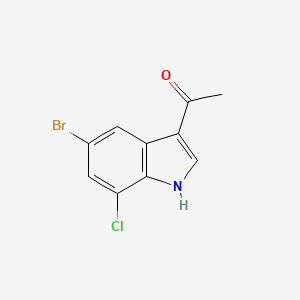


![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)
![6,7-Dihydro-4H-pyrazolo[5,1-C][1,4]oxazine-3-carbaldehyde](/img/structure/B13684091.png)
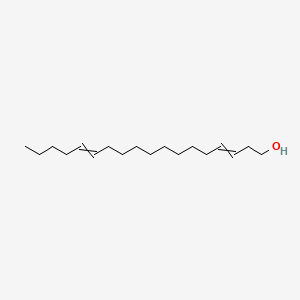
![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
